molecular formula C8H13ClN2O3 B6172307 ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate CAS No. 147084-07-9

ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate

Cat. No.: B6172307
CAS No.: 147084-07-9
M. Wt: 220.7
InChI Key:
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Description

Ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C8H13ClN2O3 and a molecular weight of 220.7 g/mol. This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research . The presence of both ethyl and carbonochloridoyl groups in its structure makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with ethyl chloroformate. One common method includes the following steps:

    Starting Material: Piperazine is used as the starting material.

    Reaction with Ethyl Chloroformate: Piperazine reacts with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Formation of Intermediate: The reaction forms an intermediate compound, which is then treated with phosgene to introduce the carbonochloridoyl group.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of piperazine and ethyl chloroformate are handled in industrial reactors.

    Controlled Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity.

    Purification: The product is purified using industrial-scale chromatography or crystallization techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonochloridoyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form piperazine-1-carboxylic acid derivatives.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used for hydrolysis reactions.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

Major Products

    Substitution Products: New piperazine derivatives with various functional groups.

    Hydrolysis Products: Piperazine-1-carboxylic acid derivatives.

    Oxidation and Reduction Products: Modified piperazine compounds with altered oxidation states.

Scientific Research Applications

Ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on the target and the context of its use.

Comparison with Similar Compounds

Ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-piperazinecarboxylate: Lacks the carbonochloridoyl group, making it less reactive in certain substitution reactions.

    Methyl piperazine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.

    1-Ethyl-4-piperidin-4-yl-piperazine:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.

Properties

CAS No.

147084-07-9

Molecular Formula

C8H13ClN2O3

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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